molecular formula C16H18N4O2 B2466263 N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 1905143-69-2

N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Cat. No. B2466263
CAS RN: 1905143-69-2
M. Wt: 298.346
InChI Key: HGAICBRBTMZOPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, also known as MP-10, is a synthetic compound that has been studied for its potential therapeutic applications. MP-10 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Antiprotozoal Agents

Research has identified derivatives of N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide as potent antiprotozoal agents. These compounds have shown strong DNA affinities and demonstrated in vitro and in vivo efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum, the parasites responsible for sleeping sickness and malaria, respectively. The study highlighted the synthesis of diamidines and prodrugs that offered promising therapeutic options against protozoal infections (Ismail et al., 2004).

Cytotoxicity Against Cancer Cells

Another aspect of the research on N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide derivatives involves their cytotoxic activity. Compounds synthesized from similar structures have been evaluated for their cytotoxic effects against Ehrlich Ascites Carcinoma (EAC) cells. These studies contribute to the understanding of how structural modifications can influence the cytotoxic potential of these compounds, potentially offering insights into new cancer therapies (Hassan et al., 2014).

Antiviral Activity

Derivatives have also been explored for their antiviral properties, specifically against DNA viruses such as herpes simplex virus type 1 and type 2, and retroviruses including human immunodeficiency virus. This research underscores the potential of these compounds in the development of new antiviral drugs. The studies reveal that specific substitutions on the pyrimidine ring can significantly impact their antiviral activity, guiding future drug design (Hocková et al., 2003).

Analgesic Agents

Additionally, research on N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide derivatives includes their potential as analgesic agents. The synthesis of novel compounds from related structures has shown promising results in analgesic activity, indicating the potential application of these compounds in pain management (Abu‐Hashem et al., 2020).

Antifungal Activity

Research into the antifungal activity of some new pyrido[2,3-d]pyrimidine derivatives, including compounds synthesized from N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, has demonstrated significant potential. These studies offer a pathway toward the development of new antifungal agents, showcasing the versatility of this compound's derivatives in addressing a variety of fungal infections (Hanafy, 2011).

properties

IUPAC Name

N-(2-methoxyphenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-22-14-7-3-2-6-12(14)19-16(21)13-10-15(18-11-17-13)20-8-4-5-9-20/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGAICBRBTMZOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=NC=N2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

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